molecular formula C16H11F3N4O2S B2898866 2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 896327-59-6

2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2898866
CAS No.: 896327-59-6
M. Wt: 380.35
InChI Key: XGWRTHBRWTVURP-UHFFFAOYSA-N
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Description

2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a pyrido[1,2-a][1,3,5]triazin-2-yl core, a sulfanyl group, and a trifluoromethyl-substituted phenylacetamide moiety

Preparation Methods

Chemical Reactions Analysis

2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide include:

The uniqueness of this compound lies in its combination of a pyrido[1,2-a][1,3,5]triazin-2-yl core with a trifluoromethyl-substituted phenylacetamide moiety, which imparts distinct chemical and biological properties.

Biological Activity

The compound 2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide is a novel derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H15F3N4OSC_{17}H_{15}F_3N_4OS, with a molecular weight of approximately 398.39 g/mol. The structure features a pyrido[1,2-a][1,3,5]triazin core linked to a sulfanyl group and a trifluoromethyl-substituted phenyl acetamide moiety.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyrido Triazine Core : Utilizing appropriate precursors to construct the triazine framework.
  • Introduction of the Sulfanyl Group : This can be achieved through nucleophilic substitution reactions.
  • Acetamide Formation : The final step involves acylation reactions to attach the acetamide group.

Anticancer Properties

Recent studies have highlighted the anticancer activity of compounds containing the 1,2,4-triazine moiety. For instance:

  • A study demonstrated that derivatives with similar structures exhibited significant cytotoxic effects against various cancer cell lines including breast (T47D) and cervical (HeLa) cancer cells .
  • Another investigation reported that triazine derivatives induced necrosis in human breast cancer cells, suggesting a mechanism involving apoptosis or necrosis pathways .

Inhibition Studies

The compound has been evaluated for its inhibitory effects on key biological targets:

  • Cholinesterases : Inhibitory assays showed that triazine derivatives can effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases .
Enzyme TargetIC50 Value (μM)
AChE10.4
BChE7.7

This suggests potential applications in treating conditions like Alzheimer's disease.

Anti-inflammatory Activity

Research indicates that similar compounds exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2):

  • Compounds structurally related to this triazine have shown selective COX-2 inhibition with IC50 values ranging from 0.011 μM to 17.5 μM .

Case Studies

  • Study on Anticancer Activity :
    • A series of experiments demonstrated that derivatives of pyrido[1,2-a][1,3,5]triazines showed potent activity against several cancer cell lines with minimal toxicity to normal cells .
  • Inhibition of Cholinesterases :
    • A comparative analysis revealed that certain modifications on the triazine scaffold significantly enhanced AChE and BChE inhibitory activity, indicating structure-activity relationships that could guide future drug design .

Properties

IUPAC Name

2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4O2S/c17-16(18,19)10-4-6-11(7-5-10)20-13(24)9-26-14-21-12-3-1-2-8-23(12)15(25)22-14/h1-8H,9H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWRTHBRWTVURP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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